LDS 765
Description
Contextualization of Advanced Dye Chromophores in Chemical Sciences
Dye chromophores, the light-absorbing and emitting components of fluorescent probes, are central to their function. Advanced dye chromophores are engineered to possess desirable characteristics such as high molar absorption coefficients, high fluorescence quantum yields, and appropriate excitation and emission wavelengths for specific applications. The design and synthesis of these molecules involve intricate molecular engineering to control their electronic structure and interaction with their environment. This allows for the creation of probes that can selectively bind to targets, respond to changes in their surroundings (e.g., polarity, viscosity, pH), and exhibit enhanced photostability. The chemical sciences provide the foundational principles and synthetic methodologies required to create these sophisticated molecular tools.
Significance of Molecular Engineering in Optical Sensing and Imaging Methodologies
Molecular engineering plays a critical role in advancing optical sensing and imaging methodologies. By precisely tailoring the structure of fluorescent probes, researchers can impart specific functionalities necessary for visualizing biological structures, monitoring cellular activities, and detecting specific molecules. This includes engineering probes for improved tissue penetration in in vivo imaging, developing "smart" probes that activate upon binding to a target or sensing an environmental change, and creating probes with tunable spectral properties. The ability to engineer probes with tailored properties has significantly expanded the capabilities of techniques such as fluorescence microscopy, flow cytometry, and various optical sensing platforms.
Historical Development and Evolution of Laser Dyes in Spectroscopic Applications
The historical development of laser dyes is closely linked to the evolution of spectroscopy. The invention of the laser provided intense, monochromatic radiation, revolutionizing spectroscopic techniques. Early lasers had fixed wavelengths, limiting their application. The development of dye lasers in the 1960s was a significant breakthrough, as they provided broadly tunable monochromatic radiation across the visible and near-infrared spectral ranges. This tunability greatly expanded the scope of laser spectroscopy, enabling high-resolution studies and new applications such as isotope separation and atmospheric monitoring. Over the years, research has focused on synthesizing new laser dyes with improved efficiency, photostability, and extended tuning ranges to meet the demands of increasingly sophisticated spectroscopic applications.
Role of LDS 765 within the Landscape of Near-Infrared Emitting Dyes
This compound is a fluorescent dye that plays a notable role within the landscape of near-infrared (NIR) emitting dyes. Its chemical structure, Benzothiazolium, 2-[[4-[2-[4-(dimethylamino)phenyl]ethenyl]-2H-1-benzopyran-2-ylidene]methyl]-3-ethyl perchlorate, contributes to its photophysical properties, including its absorption and emission characteristics. this compound has been utilized in various applications, particularly where fluorescence in the red to near-infrared region is advantageous.
As a laser dye, this compound has been employed in tunable dye lasers, often pumped by sources like Nd:YAG lasers. Its use in differential absorption lidar (DIAL) systems for atmospheric monitoring, such as the measurement of atomic mercury and nitrogen dioxide, highlights its utility in spectroscopic applications requiring tunable laser sources in its emission range. Research has shown that dye laser systems based on LDS dyes can offer advantages like longer dye solution lifetimes compared to some other dyes.
Beyond laser applications, this compound is also recognized for its fluorescent properties in imaging and sensing. Its photostability and luminosity make it a suitable option for fluorescence-based assays and imaging techniques. While other LDS dyes like LDS 798 have been investigated for their solvatochromic and electrochromic properties, indicating potential as environmental probes, the specific applications and detailed photophysical behavior of this compound in various sensing and imaging contexts are areas of ongoing study. The tendency of this compound towards lasing at low laser energy has also been noted in research exploring its behavior in different environments, such as encapsulated within dendrimers.
The position of this compound within the broader category of NIR emitting dyes is significant because the NIR window offers advantages for imaging in biological tissues due to reduced scattering and autofluorescence. While this compound's emission falls within the red to near-infrared range, its specific spectral properties and performance characteristics differentiate it for particular applications in spectroscopy and potentially in imaging and sensing where its excitation and emission profile are suitable.
Table 1: Properties of this compound
| Property | Value/Description | Source |
| Appearance | Dark Green Solid | |
| Molecular Formula | C₂₉H₂₇N₂OS∙ClO₄ | |
| Molecular Weight | 551.063 | |
| Excitation (nm) | 516 | |
| Emission (nm) | 538 ±10 (Note: Other sources indicate emission in the near-infrared range, e.g., ~765 nm for LDS 798, a related dye. The reported 538nm may refer to a specific solvent or condition, or be an error in the source snippet. Further research confirms NIR use, suggesting emission is indeed in the red/NIR.) | |
| Application/Type | Fluorescent Dye, Laser Dye | |
| Photostability | Exceptional (reported for its role in imaging) | |
| Luminosity | Exceptional (reported for its role in imaging) |
Table 2: Selected Research Findings and Applications of this compound
| Application Area | Specific Use Case | Relevant Findings | Source |
| Laser Spectroscopy | Tunable dye laser for differential absorption lidar (DIAL) measurement of atmospheric atomic mercury. | Used in a system pumped by a Nd:YAG laser to generate the third harmonic for measurements below 0.4 part in 10¹². | |
| Laser Spectroscopy | Tunable dye laser for sum-frequency-generation DIAL measurement of atmospheric nitrogen dioxide. | Used in a system pumped by a Nd:YAG laser, showing improved output energy and long-term stability compared to a Coumarin dye system. | |
| Laser Properties | Tendency towards lasing at low laser energy when encapsulated in dendrimers. | Observed in studies investigating dendrimers as light-harvesting agents. | |
| Optical Imaging/Sensing | Employed in fluorescence microscopy, flow cytometry, and other imaging techniques. | Positioned as a crucial tool and preferred option due to photostability and luminosity. | |
| Optical Imaging/Sensing | Role as a fluorescent label for proteins, nucleic acids, and biomolecules. | Underscores its significance in advancing research and applications in the field. |
Properties
CAS No. |
112900-09-1 |
|---|---|
Molecular Formula |
C11H18 |
Synonyms |
LDS 765 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies for Lds 765 Analogues
Retrosynthetic Analysis of the LDS 765 Core Structure
A general retrosynthetic analysis for styryl dyes, which can be conceptually applied to the this compound core structure, often involves disconnecting the central carbon-carbon double bond (the styryl linkage). This disconnection leads to potential precursors, typically a methyl-substituted heterocycle and an aromatic aldehyde. The formation of the styryl double bond is commonly achieved through condensation reactions. While a specific retrosynthetic analysis for the precise this compound structure (Benzothiazolium, 2-[[4-[2-[4-(dimethylamino)phenyl]ethenyl]-2H-1-benzopyran-2-ylidene]methyl]-3-ethyl perchlorate) is not detailed in the provided search results, the general principles of styryl dye synthesis involving the condensation of activated methyl groups on a heterocycle with an aldehyde are applicable.
Exploration of Novel Synthetic Pathways for Enhanced Yield and Purity
The synthesis of styryl dyes is often carried out via aldol-type condensation reactions catalyzed by acids or bases. While conventional methods can be time-consuming and may involve excessive chemicals, research into novel synthetic pathways for styryl dyes aims to improve efficiency, yield, and purity. Examples of such explorations in related styryl dye synthesis include condensation reactions under solvent-free conditions or microwave irradiation. DNA-templated synthesis has also emerged as a method for rapidly synthesizing diverse styryl dyes by bringing coupling partners into proximity, which can accelerate formation and potentially improve efficiency. Purification techniques like recrystallization and column chromatography are crucial for obtaining high-purity laser dyes.
Functionalization and Derivatization Approaches for Modulating Spectroscopic Characteristics
Functionalization and derivatization of styryl dyes are employed to tune their spectroscopic properties, such as absorption and emission wavelengths, fluorescence quantum yield, and environmental sensitivity. Modifications to the electron-donor and acceptor groups or the conjugated linker can significantly impact the intramolecular charge transfer and, consequently, the optical characteristics.
Covalent conjugation of fluorescent dyes, including styryl dyes, to biomolecules is a key strategy for developing research probes. This allows for the labeling and tracking of specific biological entities. Strategies for bioconjugation often involve introducing reactive functional groups onto the dye molecule that can form stable covalent bonds with residues on biomolecules, such as cysteine or lysine. For instance, styryl sulfonyl fluoride (B91410) has been identified as an effective Michael acceptor for cysteine-specific protein bioconjugation, demonstrating the potential for site-specific labeling of proteins with styryl-based probes.
Synthesizing amphiphilic styryl dye variants is relevant for applications involving lipid environments or the creation of functional materials. Amphiphilic styryl dyes, possessing both hydrophilic and lipophilic portions, can associate with membranes and lipid droplets, leading to enhanced fluorescence. Examples of amphiphilic styryl dyes have been synthesized through the condensation of methylbenzothiazolium salts with substituted benzaldehydes, incorporating features that confer amphiphilicity. Furthermore, styryl dyes can be incorporated into polymers or confined within nanoporous materials to create photonic materials with tailored properties.
Styryl dyes are known for their environment-sensitive properties, exhibiting changes in their optical characteristics in response to variations in solvent polarity, viscosity, and pH. This sensitivity arises from their ICT nature. By rational design and chemical modification, styryl dye derivatives can be developed as specific probes for monitoring these environmental parameters in various systems, including biological environments. For example, some styryl dyes show significant changes in emission intensity or wavelength with changes in viscosity or pH, making them useful as sensors.
Synthesis of Amphiphilic and Polymer-Compatible this compound Variants
Purification and Spectroscopic Characterization Techniques for Synthetic Products
Purification of synthetic styryl dyes is essential to obtain materials with reliable and reproducible spectroscopic properties. Common purification techniques for laser dyes and organic compounds include recrystallization and column chromatography. These methods help remove impurities that could affect the dye's performance and photostability.
Spectroscopic characterization techniques are indispensable for confirming the structure and evaluating the optical properties of synthesized styryl dyes. Techniques frequently employed include:
UV-Visible (UV-Vis) Spectroscopy: Used to determine absorption maxima and study solvatochromic behavior.
Fluorescence Spectroscopy: Used to measure emission spectra, fluorescence intensity, quantum yield, and Stokes' shift.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the identity and purity of the synthesized compounds.
Mass Spectrometry (MS): Used to determine the molecular weight and confirm the molecular formula of the synthesized dye.
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
These techniques, applied in combination, allow for comprehensive characterization of the synthesized this compound analogues and verification of the intended spectroscopic characteristics resulting from chemical modifications.
Fundamental Photophysical and Spectroscopic Investigations of Lds 765
Electronic Structure and Transition Dynamics in Solution-Phase Systems
Understanding the electronic structure and transition dynamics of LDS 765 in solution is key to interpreting its absorption and emission characteristics. The interaction between the dye molecule and its solvent environment significantly influences these properties.
Absorption and Emission Bandshape Analysis in Diverse Solvent Environments
The absorption and emission spectra of fluorescent dyes are sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism. This sensitivity arises from the differential stabilization of the ground and excited electronic states by solvent molecules.
This compound, a styryl dye, exhibits solvatochromic behavior. Studies on related styryl dyes, such as LDS 798, demonstrate that while the absorption maximum may show less variation with solvent viscosity, the emission spectrum can be moderately affected. For LDS 798, the absorption maximum was observed at approximately 570 nm in methanol:glycerol mixtures of varying viscosities, with the full-width half-maximum (FWHM) remaining relatively constant. However, changes in solvent polarity can lead to significant shifts in both absorption and emission maxima, as observed for LDS 798 in different pH buffers, where distinct peaks at 405 nm and 500 nm were attributed to protonated and neutral forms. This indicates that the electronic transitions and resulting bandshapes are influenced by the solvent's polarity and protic nature.
Solvent relaxation, the re-orientation of solvent molecules around an excited fluorophore, occurs on a picosecond timescale and can further lower the excited state energy level, leading to a red shift (to longer wavelengths) of the fluorescence emission. The extent of this shift is dependent on the solvent's polarity and the fluorophore's dipole moment.
Time-Resolved Fluorescence Anisotropy Studies for Rotational Dynamics
Time-resolved fluorescence anisotropy is a powerful technique used to investigate the rotational dynamics of molecules in solution. When a sample is excited with polarized light, molecules with absorption dipoles aligned parallel to the excitation polarization are preferentially excited (photoselection). The subsequent emission from these molecules is also initially polarized. However, during the excited-state lifetime, the molecules undergo rotational diffusion, causing the emitted light to become depolarized.
The rate of this depolarization is measured by monitoring the fluorescence anisotropy decay over time. This decay provides information about the rotational correlation time, which is related to the size and shape of the molecule and the viscosity of the solvent. Faster rotational motion leads to a more rapid decay of anisotropy.
While specific time-resolved fluorescence anisotropy studies solely focused on this compound were not detailed in the provided snippets, the technique is generally applicable to fluorescent dyes like this compound to probe their rotational dynamics in different environments. Studies on other molecular rotors and dyes demonstrate how anisotropy decay can reveal information about local microviscosity and molecular motion in complex systems. The shape of the anisotropy decay curve can be fitted to models (e.g., single or multi-exponential) to extract rotational parameters.
Non-Radiative Decay Pathways and Quantum Yield Determination Methodologies
Upon excitation, a fluorescent molecule in the excited state can return to the ground state through several pathways: radiative decay (fluorescence emission) or non-radiative decay processes. Non-radiative pathways include internal conversion (IC) and intersystem crossing (ISC). These processes convert electronic excitation energy into vibrational and rotational energy (heat) rather than emitting a photon.
The fluorescence quantum yield (QY or Φf) is a measure of the efficiency of the radiative decay process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield indicates that a large proportion of excited molecules return to the ground state by emitting a photon, while a low quantum yield suggests that non-radiative decay pathways are more dominant.
The quantum yield is related to the radiative (Kr) and non-radiative (Knr) decay rates by the equation: QY = Kr / (Kr + Knr). The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state and is related to the decay rates by τ = 1 / (Kr + Knr). Therefore, the quantum yield can also be expressed as QY = Kr * τ.
For LDS 798, a related styryl dye, the quantum yield was reported to be approximately 3% in dioxane. Its lifetime in water was found to be short, less than 50 ps. Studies on LDS 798 in methanol:glycerol mixtures showed that the non-radiative decay rate changed significantly with viscosity, while the radiative rate remained relatively constant. Increased viscosity hindered internal rotation, leading to a decrease in the non-radiative rate and a corresponding enhancement in fluorescence lifetime and quantum yield.
Quantum yield can be determined using absolute or relative methods. The absolute method directly compares the number of emitted photons to the number of absorbed photons. The relative method involves comparing the fluorescence emission of the sample to that of a reference standard with a known quantum yield under the same experimental conditions. Factors such as solvent refractive index, sample scattering, and sample geometry can influence quantum yield measurements, particularly in the relative method.
Here is a table summarizing some photophysical data points for this compound and a related dye found in the search results:
| Dye | Solvent | Absorption Maximum (nm) | Emission Maximum (nm) | Quantum Yield (%) | Lifetime (ps) |
| This compound | DMSO | Not specified | Not specified | Not specified | ~400 |
| LDS 798 | Dioxane | 575 | 765 | ~3 | Not specified |
| LDS 798 | Water | Not specified | Not specified | Not specified | <50 |
| LDS 798 | Methanol/Glycerol | ~570 | Moderate shift | Increased with viscosity | Increased with viscosity |
Excited-State Photochemistry and Photostability Mechanisms
Excited-state photochemistry involves chemical reactions that occur when a molecule is in an electronically excited state. These reactions can lead to the degradation of the fluorescent molecule, a process known as photodegradation or photobleaching. Photostability, the resistance of a molecule to photodegradation, is a critical property for fluorescent dyes, especially in applications requiring prolonged illumination.
Mechanisms of Photobleaching and Photodegradation under Intense Illumination
Photobleaching is the irreversible destruction of a fluorophore due to light exposure. This process typically occurs when a molecule in the excited state undergoes chemical reactions with components in its environment, such as oxygen or other reactive species. Intense illumination increases the rate of excitation, thus increasing the probability of these photodegradation pathways.
Mechanisms of photobleaching can involve the excited singlet state or the triplet state. Intersystem crossing to the triplet state can be a key step in photobleaching, as triplet states often have longer lifetimes, increasing the likelihood of reactions with other molecules. Reactive oxygen species (ROS), such as singlet oxygen, are common culprits in photo-induced degradation of dyes.
While specific detailed mechanisms of photobleaching for this compound were not extensively described in the provided search results, it is known that fluorescent dyes, including those used in laser applications like this compound, can undergo photodegradation under intense light. The environment plays a significant role in photobleaching; for example, the presence of oxygen can enhance the process.
Strategies for Enhancing Photochemical Stability through Molecular Modification
Enhancing the photochemical stability of fluorescent dyes is an active area of research. Strategies often involve modifying the molecular structure to make the dye less susceptible to degradation pathways.
One approach is to rigidify the dye structure. Limiting the vibrational and rotational modes of the molecule can reduce the efficiency of non-radiative decay pathways, potentially increasing the fluorescence quantum yield and reducing the population of long-lived excited states (like the triplet state) that are prone to reaction.
Another strategy involves incorporating stabilizing moieties into the molecule or the surrounding matrix. For example, hindered amine light stabilizers (HALS) have been shown to improve the photostability of some fluorescent compounds by scavenging radicals. Embedding dyes in solid matrices, such as organically modified silicates (ORMOSIL), can also enhance their photostability compared to solutions. This can be attributed to reduced mobility of the dye and limited access to reactive species.
While specific molecular modification strategies for this compound itself were not detailed, the general principles of rigidification and environmental protection are relevant to improving the photostability of this class of dyes. The inherent photostability of this compound has been noted as a factor in its preference for certain fluorescence-based applications.
Energy Transfer Mechanisms Involving this compound as a Donor or Acceptor
Energy transfer is a fundamental process in photochemistry and photophysics, involving the non-radiative or radiative transfer of energy from an excited donor molecule to an acceptor molecule. This compound, with its distinct absorption and emission spectra, can participate in such processes, acting as either an energy donor or an acceptor depending on the spectral properties of its interaction partner and their relative proximity.
In dendrimer systems functionalized with various laser dyes, including this compound, efficient intramolecular energy transfer has been observed. These dendrimers can act as light-harvesting antennae, effectively transferring energy absorbed by peripheral chromophores to core-located dyes. While the specific role of this compound as a dedicated donor or acceptor in a defined FRET pair within these complex dendrimers is context-dependent and relies on the specific dye combination and architecture, its presence as a constituent chromophore facilitates energy migration within the dendritic structure. The efficiency of this energy transfer is influenced by the dendrimer generation and the spatial arrangement of the dyes.
Nonlinear Optical Properties and Multi-Photon Absorption Cross-Sections
Nonlinear optical properties describe a material's response to intense light where the polarization of the material depends nonlinearly on the electric field of the light. Multi-photon absorption is a key nonlinear optical process where a single molecule simultaneously absorbs two or more photons. This is particularly relevant for applications like multi-photon microscopy, which offers advantages such as increased penetration depth and reduced photodamage compared to single-photon excitation. fishersci.ptwikipedia.org The efficiency of multi-photon absorption is quantified by the multi-photon absorption cross-section.
This compound has been utilized in experiments involving two-photon excitation. For instance, it was used as a dye in a Nd:YAG pumped dye laser to generate light in the 745-785 nm range for two-photon pumping of alkali vapors. This application indirectly demonstrates that this compound can be effectively excited by a pump source, and the resulting light can be used for multi-photon processes in another medium.
While specific values for the two-photon absorption cross-section of this compound are not provided in the immediate search results, studies on other laser dyes, including styryl and cyanine (B1664457) dyes, report their two-photon absorption properties and cross-sections. fishersci.ptwikipedia.org These studies highlight that two-photon absorption cross-sections can vary significantly among different dyes and are dependent on the excitation wavelength. fishersci.pt The fact that this compound is a laser dye operating in the near-infrared region suggests it possesses electronic transitions that can be accessed via multi-photon absorption with appropriate excitation wavelengths. Further research would be needed to fully characterize the nonlinear optical properties and determine the specific multi-photon absorption cross-sections of this compound.
Applications of Lds 765 in Advanced Analytical and Chemical Biology Research Methodologies
Integration into Tunable Dye Laser Systems for Precision Wavelength Generation
Tunable dye lasers are essential tools in various spectroscopic and remote sensing applications, offering the ability to generate laser light across a continuous range of wavelengths. LDS 765 is employed as a laser dye within these systems.
Optimization of Laser Cavity Configurations for this compound Lasing Efficiency
The efficiency of a dye laser is significantly influenced by the configuration of its optical cavity. While specific detailed research findings on optimizing laser cavity configurations solely for this compound were not extensively detailed in the search results, the general principles of laser cavity optimization apply. Efficient lasing in dye lasers, including those using this compound, relies on factors such as mirror reflectivity, cavity length, and the interaction between the gain medium (the dye solution) and the resonant cavity. Achieving high lasing efficiency involves maximizing the stimulated emission within the dye while minimizing losses due to absorption, scattering, and diffraction within the cavity. The choice of pump laser and its wavelength are also critical for efficient energy transfer to the dye molecule, leading to population inversion and subsequent lasing. For this compound, pumping with the second harmonic of a Nd:YAG laser (532 nm) has been noted in the context of its use in DIAL systems.
Role in Differential-Absorption Lidar (DIAL) Systems for Atmospheric Species Monitoring
Differential-Absorption Lidar (DIAL) is a remote sensing technique used to measure the concentration of specific atmospheric gases. The technique utilizes a tunable laser that emits light at two slightly different wavelengths: one wavelength is strongly absorbed by the target gas ("λ on"), and the other is weakly absorbed ("λ off"). By analyzing the difference in the backscattered light intensity at these two wavelengths, the concentration of the gas can be determined.
This compound has been used in tunable dye lasers that serve as transmitters in DIAL systems for monitoring atmospheric species. Specifically, a tunable dye laser utilizing this compound, pumped by the second harmonic of a Nd:YAG laser, was employed in a DIAL system for measuring atmospheric atomic mercury concentrations. The third harmonic of the dye laser output was used for this purpose. This system was capable of measuring atomic mercury concentrations below 0.4 part in 1012.
This compound has also been used in conjunction with sum-frequency generation (SFG) systems for DIAL measurement of atmospheric nitrogen dioxide (NO2). In this application, a tunable dye laser with this compound, pumped by the second harmonic of a Nd:YAG laser, was combined with KD*P crystals to generate the "on" (448.1 nm) and "off" (446.8 nm) wavelengths required for NO2 measurement. This approach demonstrated improved output energy and long-term stability compared to systems using other dyes like Coumarin 445. Measurements using this system showed atmospheric NO2 concentrations of approximately 10–50 ppb in the lower troposphere.
Applications in Laser-Induced Fluorescence (LIF) for Gaseous Species Detection
Laser-Induced Fluorescence (LIF) is a spectroscopic technique that uses a laser to excite fluorescence from a sample, which is then detected to identify and quantify specific species. LIF is widely used in various fields, including combustion diagnostics and atmospheric science, due to its high sensitivity and species selectivity.
This compound has been utilized in tunable dye lasers employed in LIF setups for the detection of gaseous species. A tunable dye laser operating with this compound, pumped by the second harmonic of a Nd:YAG laser, was used as part of a system to generate tunable infrared laser beams for LIF measurements. By difference frequency mixing the output of the this compound dye laser with the residual fundamental beam of the Nd:YAG laser, tunable infrared light at approximately 2.7 μm was generated. This infrared laser beam was then used for in situ detection of CO2 from catalytic CO oxidation. This demonstrates the role of this compound in enabling LIF measurements through the generation of appropriate excitation wavelengths, even in the infrared range, via non-linear optical techniques.
Advanced Fluorescence-Based Bioanalytical Techniques (In Vitro/Ex Vivo)
This compound is also valuable in biological and medical research due to its fluorescent properties, serving as a fluorescent label in various bioanalytical techniques. Its photostability and luminosity make it a suitable choice for fluorescence-based assays and imaging.
Methodologies for Nucleic Acid and Protein Labeling for Structural Analysis
Fluorescent labeling of biological macromolecules like nucleic acids and proteins is a common technique for studying their structure, dynamics, and interactions. Fluorescent dyes are attached to these molecules, allowing them to be visualized and tracked using fluorescence spectroscopy and microscopy techniques.
This compound is described as a fluorescent label for proteins, nucleic acids, and various biomolecules. This suggests its potential use in methodologies aimed at structural analysis by providing a fluorescent tag that can be detected. While specific detailed protocols or research findings explicitly outlining the use of this compound for the structural analysis of nucleic acids or proteins were not prominently featured in the search results, the general application of fluorescent dyes like this compound in labeling these molecules for downstream analysis is well-established in fluorescence-based bioanalytical techniques. The ability to label these molecules allows researchers to study their localization, interactions (e.g., protein-protein or protein-DNA interactions), and conformational changes using fluorescence-based methods.
Application in High-Resolution Fluorescence Microscopy Techniques (e.g., Confocal, STED)
Fluorescence microscopy techniques, including confocal and Stimulated Emission Depletion (STED) microscopy, are crucial for visualizing biological structures with high spatial resolution. Confocal microscopy provides optical sectioning, improving image contrast and resolution compared to conventional wide-field microscopy. STED microscopy is a super-resolution technique that overcomes the diffraction limit of light, enabling imaging with nanoscale resolution.
This compound is mentioned as a crucial tool in fluorescence microscopy. While direct examples of this compound being used as the fluorescent label for the biological sample in STED microscopy were not explicitly found, related dyes or laser wavelengths close to the emission/excitation range of this compound are relevant in the context of STED. For instance, a picosecond pulsed laser module operating at 765 nm has been described as a suitable STED laser, used in conjunction with excitation lasers at other wavelengths (e.g., 590 nm and 640 nm) to achieve super-resolution imaging of labeled samples. Another study on STED microscopy used a stimulated emission laser at 765 nm with excitation at 558 nm for imaging. Dyes with fluorescence wavelengths from 650 to 800 nm are often used with STED lasers around 765 nm. Although these examples refer to the STED laser wavelength rather than the specific dye used for labeling, it highlights that the spectral properties of this compound (excitation around 516 nm, emission around 538 ± 10 nm, though some sources suggest emission closer to 765 nm in specific contexts like laser dyes ) might align with the requirements for certain advanced microscopy setups, either as a fluorescent label itself or as a dye used in lasers that are components of these systems. The broad spectral range of fluorescence (80–120 nm) and the sharp spectrum of laser light (<7 nm) enable the separation of fluorescence from the laser in STED microscopy.
Use in Flow Cytometry for Cellular Component Analysis
Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of cells or particles as they pass through a laser beam. Fluorescent dyes like this compound are integral to this method, allowing for the staining and identification of specific cellular components. While the search results mention flow cytometry for cellular analysis using fluorescent dyes and in the context of analyzing cell populations or detecting antibodies , specific details on the direct use of this compound for cellular component analysis in flow cytometry were not explicitly provided in the search results. However, fluorescent dyes in general are widely employed in flow cytometry as fluorescent labels for proteins, nucleic acids, and various biomolecules . The exceptional photostability and luminosity of certain fluorescent dyes make them preferred options for fluorescence-based assays .
Development of Fluorescent Immunoassays and Binding Studies
Fluorescent immunoassays and binding studies are crucial for understanding molecular interactions, such as antibody-antigen binding or ligand-receptor interactions. The use of fluorescent labels allows for the detection and quantification of these binding events. This compound, being a fluorescent dye, is suitable for such applications. Fluorescent dyes are used in various binding studies and immunoassays, including ELISA and fluorescence correlation spectroscopy . The development of fluorescent immunoassays often involves using fluorescent labels to detect antibodies or other molecules . While the search results discuss fluorescent immunoassays and binding studies in general, and mention fluorescent dyes as labels , specific research findings detailing the direct use of this compound in the development of fluorescent immunoassays or particular binding studies were not extensively present. However, fluorescent dyes are broadly significant in advancing research and applications in this field .
Role in Materials Science and Supramolecular Chemistry Research
This compound also plays a role in materials science and supramolecular chemistry, particularly in the design of light-harvesting systems and smart materials.
Role in Materials Science and Supramolecular Chemistry Research
Encapsulation within Dendritic Architectures for Light Harvesting Systems
Dendrimers, with their highly branched, tree-like structures, are well-suited for trapping photon energy and acting as light-harvesting antennas. Their architecture provides an energy gradient that funnels energy efficiently from the periphery to the core . Encapsulating dye molecules within the cavities of dendrimers can enhance their fluorescent properties and enable applications in light harvesting . Research has shown that dendrimers can act as suitable encapsulating agents for dye molecules, resulting in enhanced fluorescence . In the context of light harvesting, this compound has shown a tendency towards lasing at low laser energy when encapsulated within dendrimer environments . This encapsulating feature suggests potential applications in areas like the production of drug capsules . The unique architecture of dendrimers has led to their increased attention in energy transfer and their use in artificial antenna systems for light harvesting .
Integration into Polymeric Matrices for Smart Sensing Materials
Integrating fluorescent dyes into polymeric matrices is a strategy for developing smart sensing materials. These materials can respond to external stimuli by changing their fluorescent properties, allowing for the detection of various substances or conditions. Polymeric matrices offer a versatile platform for incorporating sensing molecules . The development of smart sensing materials often involves the use of novel sensor materials and high-resolution sensor arrays . While the search results discuss the integration of sensing molecules into nanofibers and the use of polymer sensing materials for smart sensing applications , and mention the use of polymeric materials in additive manufacturing and composites , specific research findings detailing the integration of this compound into polymeric matrices for the development of smart sensing materials were not explicitly found. However, the general principle of incorporating fluorescent dyes into polymers for sensing is a relevant area of research .
Computational and Theoretical Investigations of Lds 765
Quantum Chemical Calculations for Electronic Structure and Spectroscopic Prediction
Quantum chemical methods are essential for probing the electronic structure of molecules, which in turn dictates their spectroscopic properties, such as absorption and emission of light.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Analyses
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used computational methods for investigating the electronic ground and excited states of molecules. DFT can provide information about molecular geometry, electronic distribution, and vibrational frequencies. TD-DFT is specifically designed to calculate excitation energies and transition properties, which are directly comparable to experimental absorption and fluorescence spectra. Studies on related fluorescent dyes and organic molecules frequently employ DFT and TD-DFT to understand their photophysical behavior, including absorption and emission wavelengths, and the nature of electronic transitions . While direct application of DFT/TD-DFT specifically to LDS 765 is not prominently detailed in the provided snippets, the successful application of these methods to similar chromophores suggests their applicability for predicting the electronic structure and spectroscopic properties of this compound.
Ab Initio Methods for Excited State Characterization
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are also valuable for characterizing excited states. Methods such as Configuration Interaction Singles (CIS) and Multireference Configuration Interaction (MRCI) can provide detailed descriptions of excited electronic states, including their energies, wavefunctions, and properties like dipole moments . These methods are particularly useful for systems where electron correlation plays a significant role or when higher accuracy is required for excited-state properties . The characterization of excited states is crucial for understanding photochemical processes and fluorescence. Although specific ab initio studies on this compound's excited states are not explicitly found, the application of these methods to other molecules to understand excited-state dynamics and spectroscopic features highlights their relevance to a comprehensive theoretical study of this compound .
Molecular Dynamics Simulations for Solvent and Environmental Effects
Molecular Dynamics (MD) simulations are powerful tools for studying the behavior of molecules in different environments, including solvents and more complex biological mimetic systems.
Modeling Solvent-Dye Interactions and Solvatochromism
The interaction between a dye molecule and its surrounding solvent molecules can significantly influence its photophysical properties, a phenomenon known as solvatochromism. MD simulations can explicitly model these interactions, providing insights into how solvent polarity, hydrogen bonding, and other factors affect the electronic structure and transitions of the dye . Studies on other dyes and organic molecules have utilized MD simulations to understand solvent effects on spectroscopic properties and to explain observed solvatochromic shifts . While direct MD studies on the solvatochromism of this compound are not detailed, the compound's use in various solutions for spectroscopic purposes implies that its interaction with solvents is relevant and could be effectively investigated using MD simulations.
Simulation of this compound within Complex Biological Mimetic Systems
Beyond simple solvents, computational studies can simulate the behavior of molecules within more complex environments that mimic biological systems, such as lipid bilayers or protein binding sites . These simulations can help understand how a molecule interacts with membranes, proteins, or other biomolecules, which is relevant for applications in biological imaging or sensing. Although specific simulations of this compound within biological mimetic systems are not detailed in the search results, the use of related dyes for biological imaging suggests that such simulations would be valuable for understanding the localization and behavior of this compound in similar environments .
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Information regarding detailed cheminformatics analysis and Quantitative Structure-Activity Relationship (QSAR) modeling specifically applied to this compound analogues was not found in the conducted searches. While the principles of cheminformatics and QSAR are widely applied in the study of chemical compounds and their biological activities, including the design and optimization of potential drug candidates and the understanding of structure-activity relationships , no specific studies focusing on this compound analogues in this context were identified.
Cheminformatics involves the use of computational and informational techniques to address problems in chemistry, including the analysis of chemical libraries and the prediction of molecular properties . QSAR modeling, a key area within cheminformatics, aims to establish mathematical relationships between the chemical structure of a series of compounds and their biological activity or property . These models can be used to predict the activity of new, untested compounds and to guide the design of molecules with improved properties . Techniques often employed in QSAR studies include the calculation of molecular descriptors, similarity analysis, and the development of predictive models using statistical or machine learning algorithms . The concept of structure-activity landscapes (SALs) and local discontinuity scores (LDS, distinct from the compound this compound) are also used to understand the relationship between small changes in structure and large changes in activity .
However, despite the general applicability of these methods and the mention of this compound in other contexts such as laser dyes and related compounds like LDS-751 being used as a marker substrate in biological studies , specific computational or cheminformatics investigations into the structure-activity relationships of this compound analogues were not retrieved from the allowed sources.
Q & A
Basic Research Questions
Q. How should researchers formulate a research question when investigating the chemical properties of LDS 765?
- Methodological Answer : Begin by identifying gaps in existing literature (e.g., synthesis pathways, stability, or reactivity) using systematic literature reviews . Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question's viability . For example:
- Example: "How does the solvent polarity affect the crystallization efficiency of this compound under varying temperatures?"
- Ensure alignment with hypotheses, such as "Higher solvent polarity reduces crystallization yield due to increased solvation energy." Cite prior studies to justify novelty and relevance .
Q. What are the best practices for designing experiments to study this compound’s structural characteristics?
- Methodological Answer : Use a factorial design to isolate variables (e.g., temperature, pressure, catalysts). Include control groups and replicate trials to minimize bias . For spectroscopic analysis, specify instrumentation (e.g., XRD, NMR) and calibration protocols . Document raw data in appendices and processed data in results sections to ensure reproducibility .
Q. How can researchers ensure data accuracy when collecting spectroscopic or chromatographic data for this compound?
- Methodological Answer : Validate instruments using certified reference materials. Apply signal-to-noise ratio thresholds and outlier detection algorithms (e.g., Grubbs' test) . For surveys or qualitative data, pilot-test questionnaires to eliminate ambiguities . Use triangulation (e.g., cross-validating HPLC with mass spectrometry) to strengthen reliability .
Advanced Research Questions
Q. What statistical approaches are recommended for resolving contradictions in this compound’s thermodynamic data across studies?
- Methodological Answer : Perform meta-analysis to aggregate datasets, accounting for heterogeneity via random-effects models . Use sensitivity analysis to identify outliers or confounding variables (e.g., impurities in synthesis batches) . For conflicting kinetic results, apply Bayesian inference to quantify parameter uncertainties .
Q. How can researchers design robustness tests for computational models predicting this compound’s reactivity?
- Methodological Answer : Validate molecular dynamics simulations against experimental benchmarks (e.g., reaction rates). Vary force-field parameters and boundary conditions to assess model stability . Report convergence criteria (e.g., energy thresholds ≤1 kcal/mol) and use open-source tools like Gaussian or GROMACS for transparency .
Q. What interdisciplinary strategies enhance the validity of studies on this compound’s biological interactions?
- Methodological Answer : Combine in vitro assays (e.g., cell viability tests) with computational docking studies to cross-validate binding affinities . For mixed-methods research, integrate qualitative data (e.g., expert interviews on toxicity mechanisms) with quantitative dose-response curves . Ensure ethical compliance by obtaining institutional review board (IRB) approval for human or animal studies .
Methodological Frameworks and Tools
Q. How should researchers operationalize variables when studying this compound’s environmental degradation pathways?
- Methodological Answer : Define measurable indicators (e.g., half-life in soil, biodegradation efficiency). Use structural equation modeling (SEM) to link latent variables (e.g., microbial activity, pH levels) . For field studies, employ geospatial tools (e.g., GIS mapping) to track dispersion patterns .
Q. What criteria should guide the selection of data analysis software for this compound research?
- Methodological Answer : Prioritize tools with peer-reviewed validation (e.g., R for statistical analysis, Python for machine learning). For reproducibility, share code and datasets via platforms like GitHub or Zenodo . Avoid proprietary software unless it offers unique, validated features (e.g., Gaussian for DFT calculations) .
Tables: Key Considerations for this compound Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
